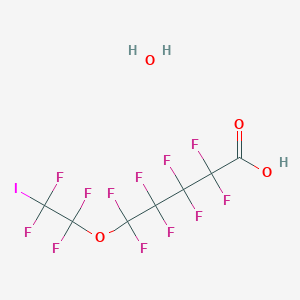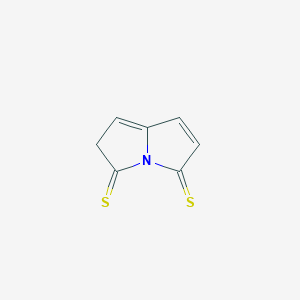
3H-Pyrrolizine-3,5(2H)-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrrolizine-3,5(2H)-dithione is a heterocyclic compound that contains a pyrrolizine ring system with two sulfur atoms at positions 3 and 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrrolizine-3,5(2H)-dithione typically involves multi-step reactions. One common method includes the reaction of ammonia gas with a precursor compound, followed by treatment with acetic anhydride. Another method involves the use of Raney nickel as a catalyst in the presence of ethanol at elevated temperatures and pressures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
3H-Pyrrolizine-3,5(2H)-dithione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione group to dithiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiol derivatives.
Substitution: Various substituted pyrrolizine derivatives.
Applications De Recherche Scientifique
3H-Pyrrolizine-3,5(2H)-dithione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 3H-Pyrrolizine-3,5(2H)-dithione involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The dithione group can also undergo redox reactions, which may contribute to its biological activity. The exact molecular pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-3H-pyrrolizine-3,5(2H)-dione: Similar in structure but contains oxygen atoms instead of sulfur.
Pyrrolizidine alkaloids: Naturally occurring compounds with a similar pyrrolizine ring system but different functional groups.
Uniqueness
3H-Pyrrolizine-3,5(2H)-dithione is unique due to the presence of two sulfur atoms in its ring system, which imparts distinct chemical properties and reactivity compared to similar compounds with oxygen or nitrogen atoms.
Propriétés
Numéro CAS |
860362-65-8 |
|---|---|
Formule moléculaire |
C7H5NS2 |
Poids moléculaire |
167.3 g/mol |
Nom IUPAC |
2H-pyrrolizine-3,5-dithione |
InChI |
InChI=1S/C7H5NS2/c9-6-3-1-5-2-4-7(10)8(5)6/h1-3H,4H2 |
Clé InChI |
DJCUMQBBQJEGLV-UHFFFAOYSA-N |
SMILES canonique |
C1C=C2C=CC(=S)N2C1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


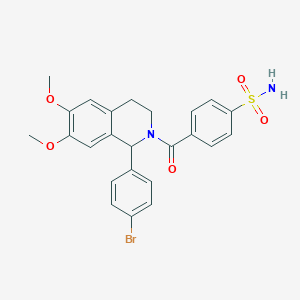
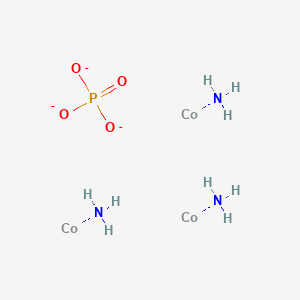
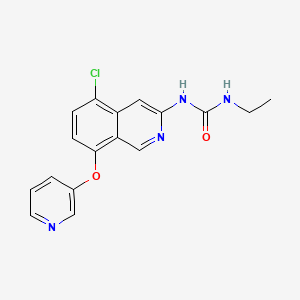
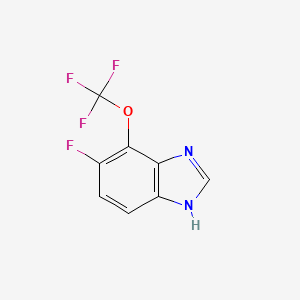

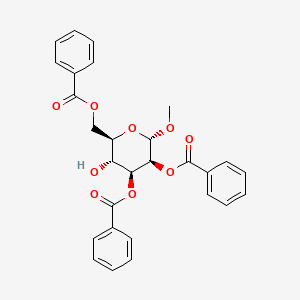
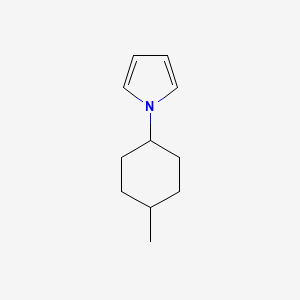
![3-Aminobenzo[c]isoxazole-5-carbonitrile](/img/structure/B15205182.png)
![tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane](/img/structure/B15205196.png)


![(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-13-methyl-3-(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione](/img/structure/B15205226.png)
